乳酸银一水合物

描述

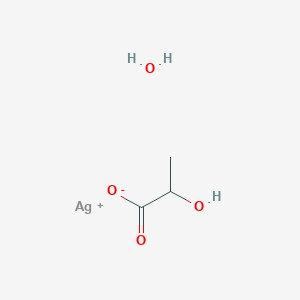

Silver lactate monohydrate is an organic chemical compound that is a salt of silver and lactic acid. It has the chemical formula CH₃CH(OH)COOAg·H₂O and a molar mass of 196.93 g/mol . This compound appears as a gray to purple powder or flakes and is soluble in water and slightly soluble in ethanol . Silver lactate monohydrate is known for its antimicrobial properties and is used in various medical and industrial applications .

科学研究应用

Biomedical Applications

Antimicrobial Properties

Silver compounds, including silver lactate, are well-known for their antimicrobial properties. Silver ions can disrupt bacterial cell membranes and inhibit their growth. Studies have demonstrated that silver lactate can be effective against a range of pathogens, making it a candidate for use in wound dressings and antiseptic formulations. Its efficacy is attributed to the slow release of silver ions, which provides a sustained antimicrobial effect without the toxicity associated with other silver compounds .

Drug Delivery Systems

Silver lactate has been investigated for its role in drug delivery systems. Its ability to form nanoparticles allows for the encapsulation of various therapeutic agents, enhancing their stability and bioavailability. Research indicates that silver lactate-based nanoparticles can facilitate targeted delivery of drugs, particularly in cancer therapy, where localized treatment is essential .

Analytical Chemistry Applications

Colorimetric Detection Methods

Silver lactate has been utilized in colorimetric assays for the detection of reducing sugars. A method developed using silver lactate involves the formation of silver nanoparticles through the reduction of silver ions by sugars. This process results in a color change that can be quantitatively measured using spectrophotometry. The sensitivity of this method allows for the detection of low concentrations of sugars in food extracts, demonstrating the practical application of silver lactate in food safety testing .

Spectrophotometric Techniques

The unique optical properties of silver nanoparticles formed from silver lactate have led to their use in various spectrophotometric techniques. These techniques leverage the localized surface plasmon resonance (LSPR) exhibited by silver nanoparticles, which enhances the sensitivity and specificity of analytical measurements .

Materials Science Applications

Nanocomposite Development

In materials science, silver lactate is explored for developing nanocomposites with enhanced mechanical and thermal properties. When incorporated into polymers, silver lactate can improve antibacterial activity while maintaining structural integrity. This dual functionality makes it suitable for applications in packaging materials and biomedical devices .

Synthesis of Silver Nanoparticles

Silver lactate serves as a precursor for synthesizing silver nanoparticles (AgNPs). The controlled reduction process allows for tuning the size and shape of nanoparticles, which are crucial factors influencing their physical and chemical properties. The resulting AgNPs have applications in catalysis, electronics, and as antimicrobial agents .

Case Studies and Research Findings

作用机制

Target of Action

Silver lactate monohydrate primarily targets bacterial cells, particularly Staphylococcus aureus and Escherichia coli . The silver ions in the compound interact with the bacterial cell membrane, disrupting its function and leading to cell death .

Mode of Action

The mode of action of silver lactate monohydrate involves the release of silver ions, which have antimicrobial properties . These ions interact with the bacterial cell membrane, causing structural changes that lead to increased permeability and eventual cell death .

Biochemical Pathways

It is known that the silver ions can disrupt essential processes such as cellular respiration and dna replication, leading to cell death .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of silver lactate monohydrate.

Result of Action

The primary result of the action of silver lactate monohydrate is the death of bacterial cells . By disrupting the cell membrane and interfering with essential cellular processes, the compound effectively eliminates the bacteria.

Action Environment

The action of silver lactate monohydrate can be influenced by various environmental factors. For example, the presence of other ions in the solution can affect the solubility and stability of the compound . Additionally, the pH and temperature of the environment can also impact the efficacy of the compound .

生化分析

Cellular Effects

While the specific cellular effects of silver lactate monohydrate are not extensively studied, silver ions are known to have antimicrobial properties. They can disrupt bacterial cell membranes and interfere with cellular processes

Molecular Mechanism

It is known that silver ions can bind to proteins and other biomolecules, disrupting their function This can lead to the inhibition or activation of enzymes and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that silver lactate forms light gray crystals and is soluble in water .

Metabolic Pathways

While lactate plays a crucial role in various physiological cellular functions and contributes to energy metabolism and signal transduction

Transport and Distribution

It is known that silver lactate is soluble in water , which may facilitate its distribution within aqueous cellular environments.

准备方法

Silver lactate monohydrate can be synthesized through the reaction of silver carbonate with lactic acid . The reaction typically involves dissolving silver carbonate in lactic acid under controlled conditions to form silver lactate, which is then crystallized to obtain the monohydrate form. The reaction can be represented as follows:

Ag2CO3+2CH3CH(OH)COOH→2CH3CH(OH)COOAg+H2O+CO2

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

化学反应分析

Silver lactate monohydrate undergoes various chemical reactions, including:

Oxidation: Silver lactate can be oxidized to form silver oxide and other by-products.

Reduction: It can be reduced to metallic silver under certain conditions.

Substitution: Silver lactate can react with other compounds to form different silver salts.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

相似化合物的比较

Silver lactate monohydrate can be compared with other silver salts, such as:

Silver nitrate (AgNO₃): Widely used as an antimicrobial agent and in photographic applications.

Silver acetate (CH₃COOAg): Used in organic synthesis and as an antimicrobial agent.

Silver citrate (C₆H₅O₇Ag₃): Used in medical and industrial applications for its antimicrobial properties.

Silver lactate monohydrate is unique due to its combination of silver and lactic acid, which provides specific solubility and reactivity characteristics. Its ability to form a crystalline hydrate and its specific antimicrobial properties make it distinct from other silver salts .

生物活性

Silver lactate monohydrate, a silver salt of lactic acid, has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into the mechanisms of action, applications in medicine, and relevant research findings.

Silver lactate (CAS 128-00-7) is characterized by its formula and a molecular weight of 214.97 g/mol. It appears as a white to tan powder and has a melting point of approximately 120 °C .

The primary biological activity of silver lactate is attributed to the release of silver ions (), which exert antimicrobial effects through several mechanisms:

- Inhibition of Enzymatic Activity : Silver ions interact with thiol groups in enzymes, leading to their deactivation. This interaction disrupts essential metabolic processes in bacteria, including the electron transport chain and ATP production .

- Cell Membrane Disruption : The presence of silver ions can compromise bacterial cell membranes, causing leakage of cellular contents and ultimately cell death .

- DNA Damage : Silver ions can induce oxidative stress, leading to DNA damage in microbial cells .

Antimicrobial Efficacy

Silver lactate has been shown to be effective against a range of pathogens. A study indicated that it could inhibit the growth of various bacterial strains at concentrations as low as 2 mg/mL . The minimum inhibitory concentration (MIC) for many common bacteria falls within this range, demonstrating its potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity of Silver Lactate

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 2 |

| Staphylococcus aureus | 2 |

| Pseudomonas aeruginosa | 4 |

Applications in Medicine

Silver lactate is primarily used in topical formulations for wound care, particularly in treating thermal burns and other skin injuries. Its formulation into creams allows for effective delivery to affected areas while minimizing systemic exposure .

Case Studies

- Burn Treatment : A clinical evaluation demonstrated that silver lactate cream significantly reduced infection rates in patients with second-degree burns compared to standard treatments. The study reported faster healing times and lower incidences of bacterial colonization .

- Wound Healing : Another study highlighted the use of silver lactate in chronic wound management, showing improved healing outcomes due to its antimicrobial properties and ability to reduce inflammation .

Research Findings

Recent research has further explored the biological activity of silver lactate:

- A study published in Nature illustrated that silver ions can decrease superoxide anion formation and chemotaxis in human polymorphonuclear leucocytes, suggesting an anti-inflammatory effect alongside antimicrobial activity .

- Additional investigations into the cytotoxicity of silver lactate revealed that while it effectively kills bacteria, it exhibits low toxicity to human cells at therapeutic concentrations, making it suitable for clinical applications .

属性

CAS 编号 |

15768-18-0 |

|---|---|

分子式 |

C3H6AgO3 |

分子量 |

197.95 g/mol |

IUPAC 名称 |

2-hydroxypropanoic acid;silver |

InChI |

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

InChI 键 |

OQXSRALAOPBHPM-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.O.[Ag+] |

规范 SMILES |

CC(C(=O)O)O.[Ag] |

Key on ui other cas no. |

15768-18-0 |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。